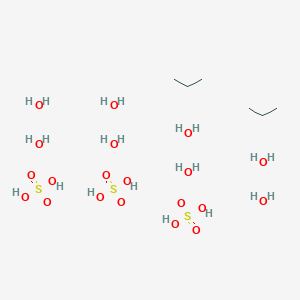
Propane;sulfuric acid;octahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Praseodymium(III) sulfate octahydrate is a praseodymium compound with the chemical formula Pr₂(SO₄)₃·8H₂O. It is an odourless, whitish-green crystalline salt that readily absorbs water to form pentahydrate and octahydrate forms. This compound is part of the rare earth sulfate family and is known for its stability under standard conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Praseodymium(III) sulfate octahydrate can be synthesized by dissolving praseodymium oxide (Pr₂O₃) in sulfuric acid (H₂SO₄). The resulting solution is then subjected to evaporation and dissolution steps to optimize crystal growth. The crystals of octahydrate are typically grown from a solution obtained by dissolving wet praseodymium oxide powder with sulfuric acid .
Industrial Production Methods: In industrial settings, praseodymium(III) sulfate octahydrate is produced by the crystallization from an aqueous saturated solution at room temperature in a vacuum desiccator under reduced pressure. This method ensures high purity and consistent quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Praseodymium(III) sulfate octahydrate undergoes various chemical reactions, including:
Oxidation: Praseodymium can form different oxides, such as Pr₂O₃ and Pr₆O₁₁, through oxidation reactions.
Reduction: Reduction reactions can convert praseodymium compounds to lower oxidation states.
Substitution: Praseodymium(III) sulfate can participate in substitution reactions with other anions or cations
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents like hydrogen or carbon monoxide.
Substitution: Various salts and acids can be used to facilitate substitution reactions.
Major Products:
Oxidation: Praseodymium oxides (Pr₂O₃, Pr₆O₁₁).
Reduction: Lower oxidation state praseodymium compounds.
Substitution: New praseodymium salts with different anions or cations.
Wissenschaftliche Forschungsanwendungen
Praseodymium(III) sulfate octahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological effects and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a contrast agent in imaging techniques.
Industry: Utilized in the production of high-performance materials, such as magnets, catalysts, and phosphors .
Wirkmechanismus
The mechanism of action of praseodymium(III) sulfate octahydrate involves its interaction with molecular targets and pathways. In chemical reactions, praseodymium ions can act as Lewis acids, facilitating various catalytic processes. In biological systems, praseodymium ions may interact with proteins and enzymes, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Praseodymium(III) sulfate octahydrate can be compared with other praseodymium compounds and rare earth sulfates:
Praseodymium(III) chloride (PrCl₃): A light green solid used in various chemical reactions.
Praseodymium(III) nitrate (Pr(NO₃)₃): A compound used in the synthesis of other praseodymium compounds.
Praseodymium(III) oxide (Pr₂O₃): A green powder used in high-performance materials
Uniqueness: Praseodymium(III) sulfate octahydrate is unique due to its high water absorption capacity, stability under standard conditions, and its ability to form monoclinic crystal structures. These properties make it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C6H38O20S3 |
|---|---|
Molekulargewicht |
526.6 g/mol |
IUPAC-Name |
propane;sulfuric acid;octahydrate |
InChI |
InChI=1S/2C3H8.3H2O4S.8H2O/c2*1-3-2;3*1-5(2,3)4;;;;;;;;/h2*3H2,1-2H3;3*(H2,1,2,3,4);8*1H2 |
InChI-Schlüssel |
HWYYETRZJUYQEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC.CCC.O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane](/img/structure/B12442618.png)
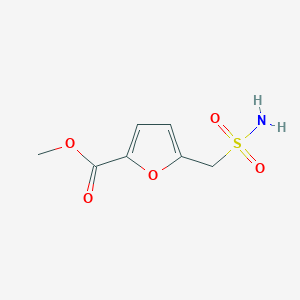
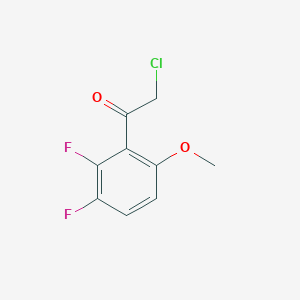

![(2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic Acid](/img/structure/B12442628.png)
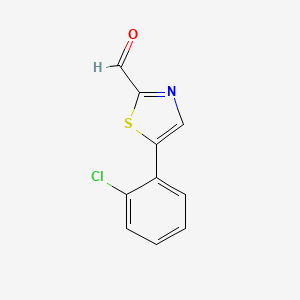
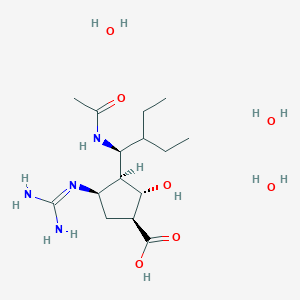
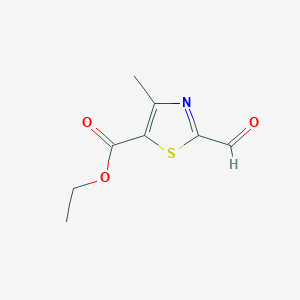
![8-(Tert-butyl) 3-ethyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12442660.png)

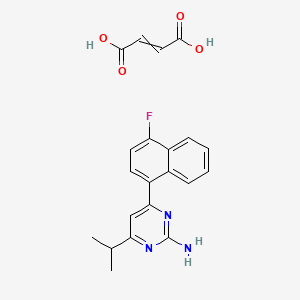
![methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate](/img/structure/B12442677.png)
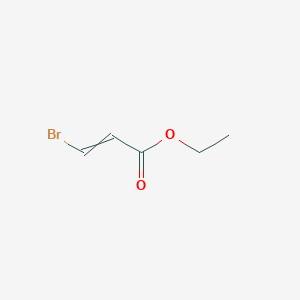
![sodium (2S,5R,6R)-6-[(2S)-2-(4-ethyl-2,3-dioxopiperazine-1-carbonylamino)-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12442713.png)
